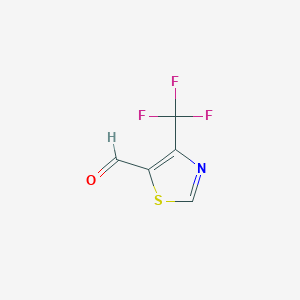

4-(Trifluoromethyl)thiazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2F3NOS |

|---|---|

Molecular Weight |

181.14 g/mol |

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)4-3(1-10)11-2-9-4/h1-2H |

InChI Key |

CBMBBEUMRHVAHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)C=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trifluoromethyl Thiazole 5 Carbaldehyde

Thiazole (B1198619) Ring Formation Strategies

The construction of the thiazole ring is a foundational aspect of synthesizing the target compound. The Hantzsch thiazole synthesis and its variations are among the most common and versatile methods employed. nih.govbepls.com

A prevalent strategy for constructing the 4-(trifluoromethyl)thiazole core involves the use of trifluoroacetoacetate derivatives, such as ethyl trifluoroacetoacetate. This approach is a modification of the classic Hantzsch thiazole synthesis. wikipedia.org The synthesis generally proceeds in a multi-step, one-pot reaction. google.com

The process begins with the halogenation of the trifluoroacetoacetate ester at the alpha position. Reagents like sulfuryl chloride or bromine are used to produce an α-halo-β-ketoester, a key intermediate for the subsequent cyclization. google.compatsnap.com This intermediate is then reacted with a thioamide. The thioamide's sulfur atom acts as a nucleophile, attacking the carbon bearing the halogen, which initiates the ring-closing process that ultimately forms the thiazole ring after dehydration. nih.gov This method provides excellent control over the placement of the trifluoromethyl group at the 4-position of the thiazole ring. A patent describes the synthesis of a close analog, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, using this methodology, which can then be converted to the target carbaldehyde. patsnap.com

Table 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid via Ethyl Trifluoroacetoacetate

| Step | Reactants | Key Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Halogenation | Ethyl trifluoroacetoacetate, Sulfuryl Chloride | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | Creates the reactive α-haloketone necessary for cyclization. google.com |

| 2. Cyclization | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, Thioacetamide (B46855) | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | Forms the thiazole ring via Hantzsch synthesis. google.compatsnap.com |

Thioacetamide is a prototypical thioamide and a crucial reagent in the Hantzsch synthesis for providing the nitrogen and sulfur atoms required for the thiazole ring. wikipedia.orgwikipedia.org In the synthesis of 4-(trifluoromethyl)thiazoles from trifluoroacetoacetate derivatives, thioacetamide serves as the sulfur source. google.compatsnap.com The reaction mechanism involves the nucleophilic attack of the sulfur atom from thioacetamide onto the α-carbon of the halogenated β-keto ester. nih.gov This is followed by an intramolecular condensation and subsequent dehydration to yield the substituted thiazole ring. nih.gov The versatility of this reaction allows for the use of various thioamides, which enables the introduction of different substituents at the 2-position of the thiazole ring. jocpr.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent an efficient and atom-economical approach to synthesizing complex heterocyclic scaffolds. rsc.orgnih.gov While a specific MCR for 4-(trifluoromethyl)thiazole-5-carbaldehyde is not extensively documented, general MCR strategies for thiazole synthesis are well-established and could be adapted. nih.gov For instance, a four-component reaction utilizing aldehydes, isocyanoacetates, amines, and thiocarboxylic acids has been developed for the synthesis of polysubstituted thiazoles through a cascade Ugi/Wittig cyclization process. nih.gov Such strategies offer a rapid and straightforward route to biologically relevant scaffolds. nih.govfrontiersin.org

Installation of the Trifluoromethyl Group

The introduction of the trifluoromethyl (CF3) group is a key step that imparts unique properties to the final molecule. This can be achieved either by incorporating a CF3-containing building block into the cyclization reaction or by trifluoromethylating a pre-formed thiazole ring.

Direct trifluoromethylation involves adding a CF3 group to an existing thiazole ring. This can be accomplished through various methods, including radical, nucleophilic, or electrophilic trifluoromethylation. mdpi.com Visible-light-induced radical trifluoromethylation has emerged as a powerful tool for creating CF3-containing aza-heterocycles. nih.gov Reagents like trifluoromethyl iodide (CF3I) or bromotrifluoromethane (B1217167) (CF3Br) can serve as sources for the trifluoromethyl radical under photoredox catalysis. nih.gov While highly effective for many systems, a major challenge of this approach is controlling the regioselectivity, as direct C-H functionalization can potentially occur at multiple positions on the thiazole ring, leading to mixtures of isomers. researchgate.net

A more common and regiochemically precise method for synthesizing 4-(trifluoromethyl)thiazoles is to use starting materials that already contain the trifluoromethyl group. rsc.org This "building block" approach ensures the CF3 group is positioned correctly from the outset. The use of ethyl trifluoroacetoacetate, as detailed in section 2.1.1, is a prime example of this strategy. google.compatsnap.com The CF3 group is an integral part of the ketoester backbone, which dictates its final position at C4 of the thiazole ring upon cyclization. This method avoids the regioselectivity issues associated with post-cyclization trifluoromethylation and is often the preferred route for preparing such compounds.

Table 2: Examples of Trifluoromethyl-Containing Building Blocks in Heterocycle Synthesis

| Building Block | Resulting Heterocycle Class (Example) | Reference |

|---|---|---|

| Ethyl trifluoroacetoacetate | 4-(Trifluoromethyl)thiazoles | google.compatsnap.com |

| Trifluoroacetimidoyl chlorides | 3-Trifluoromethyl-1,2,4-triazoles | nih.govfrontiersin.org |

| 3,3-Dibromo-1,1,1-trifluoroacetone | 4(5)-(Trifluoromethyl)imidazole | researchgate.net |

Utilization of Trifluoroacetic Acid Derivatives as CF3-Reagents

Trifluoroacetic acid (TFA) and its derivatives, such as trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetamide, serve as cost-effective and readily available sources for the trifluoromethyl group in organic synthesis. organic-chemistry.org These reagents are particularly useful in the construction of trifluoromethylated heterocycles. One common strategy involves the reaction of a suitable precursor with a trifluoroacetic acid derivative to introduce the CF3 moiety. For instance, the synthesis of trifluoromethylated imidazo-fused N-heterocycles has been achieved using TFAA and trifluoroacetamide. organic-chemistry.orgacs.org This approach often involves the formation of an intermediate N-trifluoroacetamide, which then undergoes a dehydrative cyclization to form the desired heterocycle. organic-chemistry.org While the direct application to this compound synthesis is not explicitly detailed in the provided search results, the principle of using TFA derivatives as CF3 sources is a well-established and scalable method in trifluoromethyl chemistry. organic-chemistry.org

A patent describes a preparation method for 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid starting from ethyl trifluoroacetoacetate. google.com This highlights the use of a trifluoroacetyl-containing starting material to build the trifluoromethylated thiazole ring. The subsequent conversion of the carboxylic acid to the carbaldehyde would be a necessary downstream transformation.

Selective Formylation at the C-5 Position

The introduction of a formyl group at the C-5 position of the thiazole ring is a critical step in the synthesis of the target compound. The electron density of the thiazole ring dictates that electrophilic substitution, such as formylation, preferentially occurs at the C-5 position, which is the most electron-rich site. wikipedia.orgpharmaguideline.com

Vilsmeier-Haack Reaction and Variants for Thiazole Carbaldehydes

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). chemistrysteps.comijpcbs.com This electrophilic iminium salt then attacks the electron-rich position of the substrate. chemistrysteps.com

The Vilsmeier-Haack reaction is particularly effective for thiazole derivatives, leading to formylation at the C-5 position. sphinxsai.comasianpubs.org Studies have demonstrated the successful formylation of various 2-substituted and 2,4-disubstituted thiazoles to yield the corresponding 5-carbaldehydes. sphinxsai.com For instance, the formylation of 2-aryliminothiazolid-4-ones using the Vilsmeier-Haack reagent has been reported to produce 4-chloro-2-arylamino-thiazole-5-carboxaldehydes. asianpubs.org This highlights the regioselectivity of the reaction for the C-5 position of the thiazole nucleus.

| Reactant | Reagents | Product | Reference |

| Electron-rich arenes | DMF, POCl3 | Formylated arenes | organic-chemistry.org |

| 2-Aryliminothiazolid-4-ones | Vilsmeier-Haack reagent | 4-Chloro-2-arylamino thiazole-5-carboxaldehydes | asianpubs.org |

| Δ-4-thiazolinethione derivatives | Vilsmeier-Haack reagent | Thiazolinethione-5-carbaldehydes | sphinxsai.com |

Other Formylation Protocols on Thiazole Nuclei

While the Vilsmeier-Haack reaction is a prominent method, other formylation protocols can also be employed for thiazole nuclei. One such method involves the Rosenmund reduction of a thiazole-5-carbonyl chloride. This catalytic hydrogenation, often using a palladium on barium sulfate (B86663) catalyst (Pd/BaSO4), can efficiently convert the acid chloride to the corresponding aldehyde. An efficient preparation of 4-methyl-5-formylthiazole has been reported using this approach. psu.edu This method is considered more environmentally friendly and suitable for industrial production compared to some oxidation or reduction methods. psu.edu

Oxidative Transformation of Primary Alcohols or Related Precursors to the Aldehyde

An alternative strategy for introducing the aldehyde functionality involves the oxidation of a primary alcohol precursor, such as 4-(trifluoromethyl)thiazole-5-methanol. Various oxidizing agents can be employed for the conversion of primary alcohols to aldehydes. chemguide.co.ukyoutube.com Common reagents include acidified potassium dichromate(VI) or sodium dichromate(VI). chemguide.co.uk To prevent over-oxidation to the carboxylic acid, the aldehyde product is typically distilled off as it forms. chemguide.co.ukyoutube.com

Other modern oxidation methods utilize reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant such as sodium hypochlorite (B82951) (NaOCl). nih.govorganic-chemistry.org These methods often offer higher selectivity and milder reaction conditions. The selective oxidation of primary alcohols to aldehydes is a well-established transformation in organic synthesis. organic-chemistry.orgresearchgate.net

| Alcohol Type | Oxidizing Agent | Product | Key Condition | Reference |

| Primary Alcohol | Acidified K2Cr2O7/Na2Cr2O7 | Aldehyde | Distillation of product | chemguide.co.ukyoutube.com |

| Primary Alcohol | Acidified K2Cr2O7/Na2Cr2O7 | Carboxylic Acid | Reflux with excess oxidant | chemguide.co.uk |

| Secondary Alcohol | Acidified K2Cr2O7/Na2Cr2O7 | Ketone | - | chemguide.co.uk |

| Tertiary Alcohol | Acidified K2Cr2O7/Na2Cr2O7 | No Reaction | - | chemguide.co.uk |

Advanced Synthetic Strategies

Modern synthetic chemistry offers advanced strategies that can provide more efficient and regioselective routes to complex molecules like this compound.

Organometallic Catalysis in Thiazole Synthesis (e.g., Palladium-Catalyzed Annulation)

Palladium-catalyzed cross-coupling and annulation reactions have become powerful tools for the construction of heterocyclic rings. researchgate.netacs.orgrsc.org These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed C-H activation and functionalization of thiazole derivatives have been explored for the synthesis of substituted thiazoles. researchgate.netkfupm.edu.sa For instance, the direct C-H arylation of thiazoles at the 5-position has been achieved using palladium-N-heterocyclic carbene (NHC) complexes. researchgate.net

While the direct synthesis of this compound via a one-pot palladium-catalyzed annulation is not explicitly described in the provided results, the principles of palladium catalysis are applicable. A multi-component reaction involving a trifluoromethyl-containing building block, a source for the thiazole backbone, and a formylating agent could potentially be developed. Palladium-catalyzed three-component annulation reactions involving multiple C-H activations have been reported for the synthesis of other complex heterocyclic systems. rsc.org The development of such a strategy for the target molecule would represent a significant advancement in its synthesis.

Radical and Photoredox Catalytic Approaches for Trifluoromethylation

The introduction of a trifluoromethyl (CF3) group onto a heterocyclic core is a key step in the synthesis of this compound and related compounds. This moiety is highly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Radical and photoredox catalytic methods have emerged as powerful tools for this transformation, offering mild and efficient alternatives to traditional fluorination techniques.

Visible-light photoredox catalysis, in particular, has been successfully employed for the trifluoromethylation of various heterocyclic compounds. capes.gov.br This method typically involves the use of a photocatalyst, such as Ruthenium(II) tris(bipyridine) chloride (Ru(bpy)3Cl2), which becomes excited upon absorbing visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source, like trifluoromethyl iodide (CF3I), to generate a trifluoromethyl radical (•CF3). capes.gov.br This highly reactive radical can then add to the electron-rich thiazole precursor. This approach is advantageous due to its mild reaction conditions and the ability to avoid the pre-functionalization of the heterocyclic substrate. capes.gov.br

Metal-free photoredox catalysis represents a further advancement, aligning with green chemistry principles. mst.edu Organic dyes, for instance, can serve as photocatalysts to generate trifluoromethyl radicals from sources like the Langlois reagent (sodium triflinate). These methods avoid the use of potentially toxic and expensive heavy metals while still enabling efficient C-CF3 bond formation under visible light irradiation. mst.edursc.org The radical umpolung strategy, facilitated by photoredox catalysis, has also been utilized to synthesize trifluoromethylated amine derivatives, showcasing the versatility of these radical-based approaches. rsc.org

Table 1: Key Features of Photoredox Catalytic Trifluoromethylation

| Feature | Description | Reference |

|---|---|---|

| Catalyst Type | Ruthenium-based complexes or metal-free organic dyes. | capes.gov.brmst.edu |

| CF3 Source | Commonly CF3I or sodium triflinate (Langlois' reagent). | capes.gov.brmst.edu |

| Energy Source | Visible light (e.g., blue LEDs). | capes.gov.brmst.edu |

| Key Intermediate | Trifluoromethyl radical (•CF3). | capes.gov.brrsc.org |

| Advantages | Mild conditions, high functional group tolerance, avoids pre-functionalization. | capes.gov.brrsc.org |

Metal-Free Cycloaddition Reactions

The construction of the thiazole ring itself is another critical aspect of the synthesis. Metal-free cycloaddition reactions, particularly [3+2] cycloadditions, offer a direct and atom-economical route to forming the five-membered thiazole heterocycle. These reactions involve the combination of a three-atom component and a two-atom component to build the ring system.

In the context of synthesizing trifluoromethylated thiazoles, a [3+2] cycloaddition could involve reacting a 1,4-zwitterionic thiolate with a trifluoromethyl-containing nitrile, such as trifluoroacetonitrile (B1584977) (CF3CN). rsc.org The nitrile imines, generated in situ from hydrazonyl chlorides, have also been used in cycloadditions with CF3CN to produce trifluoromethyl-substituted triazoles, a strategy that could be adapted for thiazole synthesis. mdpi.com These methods are notable for their high regioselectivity and tolerance of various functional groups under mild, metal-free conditions. mdpi.comnih.gov

Furthermore, multi-component reactions (MCRs) under metal-free conditions provide an efficient pathway for assembling polysubstituted thiazoles from simple, readily available starting materials. rsc.org A four-component reaction might involve a ketone, an aldehyde, an ammonium (B1175870) salt, and elemental sulfur, which self-assemble to form the thiazole core. rsc.org By selecting a fluorinated building block, this approach could be tailored to produce the desired 4-(trifluoromethyl)thiazole structure. The development of such metal-free cyclization and multi-component strategies is a significant step towards more sustainable chemical manufacturing. nih.govresearchgate.net

Process Optimization and Scalability Considerations

Reaction Condition Tuning for Enhanced Yield and Purity

Optimizing reaction conditions is a multi-faceted process involving the systematic adjustment of various parameters to achieve the desired outcome. For the synthesis of this compound and its precursors, key variables include temperature, reaction time, catalyst loading, and reagent concentration. whiterose.ac.uk

For instance, in the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, the choice of base and reaction temperature can significantly impact the yield and lead to the formation of byproducts. nih.gov In related syntheses, it was found that organic bases like N,N-diisopropylethylamine were necessary to achieve acceptable yields, whereas inorganic bases were unsuitable for the organic reaction system. researchgate.net

Monitoring the reaction's progress using techniques like High-Performance Liquid Chromatography (HPLC) is crucial for determining the optimal reaction time and preventing the formation of degradation products. google.comgoogle.com The purification process is also critical for achieving high purity. Column chromatography is often employed at the lab scale, while crystallization is a more scalable method for isolating the final product in high purity. researchgate.netmdpi.com Patents for related compounds detail specific temperature ranges and reagent ratios that have been optimized to maximize the total yield, often achieving over 90% with purities exceeding 98%. google.com

Table 2: Parameters for Reaction Optimization

| Parameter | Influence on Synthesis | Common Optimization Strategy | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Systematic variation to find the optimal balance. | google.comgoogle.com |

| Base | Can be crucial for cyclization steps. | Screening of various organic and inorganic bases. | researchgate.net |

| Solvent | Influences solubility and reactivity. | Testing a range of solvents for optimal performance. | researchgate.netmdpi.com |

| Reaction Time | Determines conversion and byproduct formation. | Monitoring via HPLC to identify the endpoint. | whiterose.ac.ukgoogle.com |

| Purification | Final purity of the compound. | Developing efficient crystallization or chromatography methods. | mdpi.com |

Solvent Selection and Green Chemistry Principles in Synthesis

The choice of solvent is a critical factor in process optimization, with significant implications for reaction efficiency, cost, safety, and environmental impact. Green chemistry principles advocate for the use of environmentally benign solvents or, ideally, solvent-free conditions. mdpi.comresearchgate.net

In the synthesis of thiazole derivatives, ethanol (B145695) is often used as a solvent. researchgate.netmdpi.com It is considered a greener solvent compared to chlorinated hydrocarbons like dichloromethane (B109758) due to its lower toxicity and derivation from renewable resources. mdpi.commdpi.com Water is another excellent green solvent, and reactions performed in aqueous media are highly desirable. rsc.org Research into deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, has also shown promise for creating safer, eco-friendly reaction media for synthesizing thiazoles. mdpi.com

Beyond solvent selection, other green chemistry principles are applicable. The use of reusable catalysts, such as silica-supported acids, can reduce waste and cost. researchgate.net Energy-efficient methods, including microwave or ultrasonic irradiation, can accelerate reaction times and reduce energy consumption compared to conventional heating. mdpi.comnih.gov Designing synthetic routes with high atom economy, such as multi-component and cycloaddition reactions, ensures that a maximal proportion of the starting materials is incorporated into the final product, thereby minimizing waste. rsc.org The ultimate goal is to develop a synthetic process that is not only efficient and scalable but also sustainable and environmentally responsible. rsc.org

Chemical Reactivity and Transformational Chemistry of 4 Trifluoromethyl Thiazole 5 Carbaldehyde

Reactivity of the Thiazole (B1198619) Heterocycle

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the electronegativity of the nitrogen and sulfur atoms and the nature of its substituents. In 4-(trifluoromethyl)thiazole-5-carbaldehyde, the ring is substituted with two powerful electron-withdrawing groups: a trifluoromethyl (-CF₃) group at C4 and a carbaldehyde (-CHO) group at C5.

These substituents have a profound effect on the electronic properties of the thiazole ring. In an unsubstituted thiazole, electrophilic aromatic substitution preferentially occurs at the C5 position due to its higher electron density. pharmaguideline.comwikipedia.orgnih.gov However, in the target molecule, this position is already functionalized. Furthermore, the strong deactivating nature of both the -CF₃ and -CHO groups significantly reduces the electron density of the thiazole ring, making it highly resistant to further electrophilic attack.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack. The C2 position of the thiazole ring is generally the most electron-deficient and thus the primary site for nucleophilic substitution, provided a suitable leaving group is present. pharmaguideline.comwikipedia.orgnih.gov The presence of strong electron-withdrawing groups at C4 and C5 would further enhance the electrophilicity of the C2 position, potentially facilitating nucleophilic aromatic substitution (SₙAr) reactions if a C2-halide or other good leaving group were installed.

Electrophilic Aromatic Substitution Patterns on the Thiazole Nucleus

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility of such reactions is highly dependent on the electron density of the aromatic system. The thiazole ring is inherently an electron-deficient heterocycle, making it less reactive towards electrophiles than benzene. wikipedia.org Theoretical calculations of pi-electron density indicate that in an unsubstituted thiazole, the C5-position is the most electron-rich and thus the preferred site for electrophilic attack. wikipedia.orgpharmaguideline.comresearchgate.net

However, the thiazole nucleus in this compound is substituted with two potent electron-withdrawing groups: the trifluoromethyl (-CF₃) group at the C4-position and the carbaldehyde (-CHO) group at the C5-position. Both groups strongly deactivate the ring towards electrophilic attack by further reducing its electron density. The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. mdpi.com The carbaldehyde group also deactivates the ring through its inductive and resonance effects.

Given that the most reactive C5-position is already substituted and the entire ring is severely deactivated, electrophilic aromatic substitution on the only available position, C2, is highly unfavorable and not a commonly reported transformation for this compound. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally not expected to proceed under typical conditions.

Nucleophilic Aromatic Substitution on the Thiazole Ring

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govsemanticscholar.org

The this compound scaffold is exceptionally well-suited for SₙAr reactions, should a suitable leaving group be present. The thiazole ring itself is electron-deficient, and this deficiency is greatly amplified by the combined electron-withdrawing power of the -CF₃ and -CHO substituents. The C2-position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com

While this compound itself does not possess a leaving group for direct substitution, a derivative such as 2-chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde would be an excellent substrate for SₙAr. The chlorine atom at the activated C2-position would be readily displaced by a wide range of nucleophiles. Research on other electron-deficient heteroaryl halides demonstrates that reactions with nucleophiles like thiols can proceed smoothly. nih.gov

Expected SₙAr reactions on a hypothetical 2-halo derivative would include:

Displacement by O-nucleophiles (e.g., alkoxides, phenoxides) to yield 2-alkoxy or 2-aryloxy derivatives.

Displacement by N-nucleophiles (e.g., amines, anilines) to form 2-amino derivatives.

Displacement by S-nucleophiles (e.g., thiolates) to produce 2-thioether derivatives.

These transformations highlight the potential of the core scaffold in building more complex molecular architectures via SₙAr chemistry.

Transformations Involving the Trifluoromethyl Group

Stability and Reactivity Profile of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is a dominant feature of this compound, profoundly influencing its properties and reactivity.

Key Characteristics:

High Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making the -CF₃ group exceptionally stable to chemical, thermal, and metabolic degradation. mdpi.com This stability is a key reason for its frequent incorporation into pharmaceuticals.

Strong Electron-Withdrawing Effect: Fluorine is the most electronegative element, and the cumulative inductive effect of three fluorine atoms makes the -CF₃ group a powerful electron-withdrawing substituent. mdpi.com This effect significantly lowers the electron density of the attached thiazole ring, influencing its reactivity as discussed previously.

Increased Lipophilicity: The -CF₃ group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross biological membranes. mdpi.com

Steric Bulk: The trifluoromethyl group is larger than a methyl group, which can influence molecular conformation and interactions with biological targets. mdpi.com

The reactivity of the -CF₃ group itself is very low. It is generally inert to most common reagents used in organic synthesis. Transformations require harsh conditions or specialized catalytic systems designed for C-F bond activation. rsc.orgrsc.org

Functional Group Interconversions and Derivatizations Adjacent to the CF₃ Group

Direct chemical transformation of the highly stable trifluoromethyl group is challenging and rarely reported on complex heterocyclic systems. rsc.org However, significant chemical diversity can be achieved through functional group interconversions of the carbaldehyde group located at the C5-position, which is adjacent to the C4-CF₃ moiety. The aldehyde is a versatile functional handle for a wide array of chemical reactions.

Common transformations of the C5-carbaldehyde include:

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-(Trifluoromethyl)thiazole-5-carboxylic acid . This carboxylic acid is a key intermediate for further derivatization.

Reduction: Selective reduction of the aldehyde using reducing agents like sodium borohydride (B1222165) would yield the corresponding primary alcohol, (4-(Trifluoromethyl)thiazole-5-yl)methanol .

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles. For example, reaction with hydrazines or hydrazides forms hydrazones. This strategy is used to synthesize diverse bioactive molecules. mdpi.com

Amide Formation (from the carboxylic acid): The carboxylic acid derived from the aldehyde is frequently converted into a variety of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships. For example, 2-phenyl-4-trifluoromethylthiazole-5-carboxylic acid has been coupled with various anilines to produce a series of biologically active carboxamides. mdpi.com

The following table summarizes key derivatizations originating from the C5-carbaldehyde group.

| Starting Material Precursor | Reagents and Conditions | Product Functional Group | Product Name Example |

| This compound | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid | 4-(Trifluoromethyl)thiazole-5-carboxylic acid |

| This compound | Reducing agent (e.g., NaBH₄) | Primary Alcohol | (4-(Trifluoromethyl)thiazole-5-yl)methanol |

| This compound | Hydrazide (R-C(O)NHNH₂) | Hydrazone | N'-((4-(Trifluoromethyl)thiazol-5-yl)methylene)benzohydrazide |

| 4-(Trifluoromethyl)thiazole-5-carboxylic acid | Oxalyl chloride, then Amine (R-NH₂) | Carboxamide | N-Aryl-4-(trifluoromethyl)thiazole-5-carboxamide |

These transformations, particularly those involving the versatile carboxylic acid intermediate, provide a robust platform for generating a library of analogues for various chemical and biological applications.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Trifluoromethyl Thiazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(Trifluoromethyl)thiazole-5-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, is required for an unambiguous assignment of its structure.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy detects the hydrogen nuclei within a molecule, providing information on their electronic environment and proximity to other nuclei. In the case of this compound, two distinct signals are expected in the ¹H NMR spectrum, corresponding to the two protons in the molecule.

The proton attached to the thiazole (B1198619) ring (H2) is anticipated to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 8.5 and 9.5 ppm. chemistrysteps.com Its significant downfield shift is due to the deshielding effect of the electronegative nitrogen and sulfur atoms within the aromatic heterocyclic ring.

The second proton is that of the aldehyde functional group (-CHO). This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond. Consequently, its signal is expected to be a singlet found even further downfield, generally in the δ 9.5-10.5 ppm range. chemistrysteps.com The absence of adjacent protons for both the thiazole and aldehyde protons results in singlet multiplicity for both signals.

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H (H2) | 8.5 - 9.5 | Singlet (s) |

| Aldehyde-H (-CHO) | 9.5 - 10.5 | Singlet (s) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. wikipedia.orgpressbooks.pub In a standard proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, one for each unique carbon atom.

The carbon of the aldehyde group (C=O) is typically the most deshielded, appearing furthest downfield in the spectrum, usually between δ 180 and 190 ppm. pressbooks.pub The carbon atoms of the thiazole ring (C2, C4, and C5) would resonate in the aromatic region (δ 120-170 ppm). The carbon atom bonded to the trifluoromethyl group (C4) will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). The carbon of the trifluoromethyl group (-CF₃) will also be a quartet with a large coupling constant and is expected to resonate around δ 120-125 ppm. pressbooks.pub

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Aldehyde (-C HO) | 180 - 190 | Singlet |

| Thiazole-C2 | 150 - 160 | Singlet |

| Thiazole-C4 | 140 - 150 | Quartet (q) |

| Thiazole-C5 | 130 - 140 | Singlet |

| Trifluoromethyl (-C F₃) | 120 - 125 | Quartet (q) |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Moiety Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique is an excellent tool for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. sigmaaldrich.comnih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal. This is because all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this singlet would typically appear in the range of δ -60 to -70 ppm (relative to a CFCl₃ standard). sigmaaldrich.com The precise chemical shift provides a sensitive probe of the electronic effects of the thiazole ring on the trifluoromethyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are often necessary for complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a COSY spectrum would be very simple, showing no cross-peaks, confirming the absence of ¹H-¹H coupling between the thiazole and aldehyde protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a correlation cross-peak between the thiazole proton signal and the thiazole C2 carbon signal, and another between the aldehyde proton and the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different parts of the molecule. For instance, the aldehyde proton should show a correlation to the C5 carbon of the thiazole ring, and the thiazole proton (H2) might show correlations to C4 and C5, definitively confirming the substitution pattern on the heterocyclic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. wikipedia.org This technique is exceptionally useful for identifying the presence of specific functional groups, each of which has a characteristic absorption frequency. nih.gov

The FTIR spectrum of this compound would be expected to display several key absorption bands. The most prominent and diagnostically important band would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1690-1715 cm⁻¹. The presence of the aromatic thiazole ring would give rise to C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region. Furthermore, the C-H stretching vibration of the aldehyde proton is expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹, with the latter often appearing as a distinct shoulder. The strong C-F stretching vibrations of the trifluoromethyl group are highly characteristic and are expected to produce intense absorption bands in the 1100-1300 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde (-CHO) | 2820-2850 & 2720-2750 | Medium |

| C=O Stretch | Aldehyde (-CHO) | 1690-1715 | Strong |

| C=N / C=C Stretch | Thiazole Ring | 1500-1600 | Medium-Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100-1300 | Strong, Broad |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique structural fingerprint. When monochromatic light from a laser interacts with this compound, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule.

This technique is particularly valuable for identifying the presence and structural arrangement of functional groups. For this compound, Raman spectroscopy would reveal characteristic vibrational bands corresponding to the thiazole ring, the trifluoromethyl group, and the carbaldehyde group. Analysis of the Raman spectrum allows for the confirmation of the molecular backbone and the nature of its substituents. Key vibrations include the stretching of the C=O bond in the aldehyde, the symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group, and various vibrational modes of the thiazole ring, such as C=N and C-S stretching. rsc.orgrsc.org

Table 1: Expected Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1710 |

| Aldehyde | C-H Stretch | 2700 - 2850 |

| Thiazole Ring | C=N Stretch | 1580 - 1620 |

| Thiazole Ring | Ring Breathing | 1300 - 1400 |

| Thiazole Ring | C-S Stretch | 650 - 750 |

| Trifluoromethyl | C-F Symmetric Stretch | 1100 - 1200 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.govnih.gov For this compound (molecular formula C₅H₂F₃NOS), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with analyzers such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap are commonly used. nih.gov The measured exact mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements, confirming the molecular formula with high confidence.

Table 2: Theoretical Isotopic Masses for the Molecular Ion of this compound (C₅H₂F₃NOS)

| Isotope Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₅¹H₂¹⁹F₃¹⁴N¹⁶O³²S | 196.9812 | 100.0 |

| ¹³C¹²C₄¹H₂¹⁹F₃¹⁴N¹⁶O³²S | 197.9846 | 5.5 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. These fragments are then analyzed to piece together the structure of the parent molecule. The resulting fragmentation pattern is unique to the compound's structure and can be used for definitive identification. Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the trifluoromethyl group (-CF₃), or cleavage of the thiazole ring itself, providing direct evidence for the connectivity of the atoms.

Table 3: Predicted MS/MS Fragments of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 196.98 | CHO | 167.98 | 4-(Trifluoromethyl)thiazole |

| 196.98 | CF₃ | 127.99 | Thiazole-5-carbaldehyde |

| 196.98 | CO | 168.99 | [M-CO]+ |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, one can deduce the three-dimensional structure of the molecule and how molecules are packed in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

Single-Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous structural information for a molecule in its solid state. mdpi.com To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted and irradiated with a focused beam of X-rays, producing a unique diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of each atom. researchgate.net This analysis yields critical data such as bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation in the crystal lattice. mdpi.comresearchgate.net Furthermore, SC-XRD elucidates intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. elsevierpure.com

Table 4: Crystallographic Parameters Obtainable from SC-XRD

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). mdpi.com |

| Space Group | The set of symmetry operations for the unit cell (e.g., P2₁/c). researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com |

| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-S, C-F). |

| Bond Angles | The angles between adjacent bonds (e.g., O=C-C, C-S-C). |

| Torsional Angles | The dihedral angles that define the molecular conformation. |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials. Instead of a single crystal, a finely powdered sample of this compound is used. The random orientation of the crystallites in the powder ensures that all possible diffraction conditions are met simultaneously, resulting in a characteristic diffraction pattern of intensity versus diffraction angle (2θ). nih.gov

This pattern serves as a unique "fingerprint" for the crystalline phase of the compound. scispace.com PXRD is primarily used for phase identification by comparing the experimental pattern to a database of known patterns. It is also invaluable for assessing the purity of a synthesized batch, detecting the presence of different polymorphic forms (different crystal structures of the same compound), and monitoring phase transitions. nih.gov

Table 5: Representative Data from a Hypothetical PXRD Pattern

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 65 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.71 | 45 |

| 21.1 | 4.21 | 80 |

| 25.4 | 3.50 | 55 |

Chromatographic and Purity Assessment Techniques

Chromatographic techniques are indispensable for ensuring the quality and purity of this compound. The choice of method depends on the specific analytical goal, from precise quantification and impurity profiling to rapid reaction monitoring.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the accurate determination of purity and for the quantification of this compound. The presence of the thiazole ring provides a chromophore that allows for sensitive detection using an ultraviolet (UV) detector. The trifluoromethyl group and the polar carbaldehyde function dictate its retention behavior on nonpolar stationary phases.

A typical HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer allows for the fine-tuning of the retention time and separation from potential impurities. The method's high resolution enables the separation of closely related structural analogs and degradation products, making it a powerful tool for stability studies and quality control. For quantitative analysis, a calibration curve is constructed using standards of known concentration to ensure high accuracy and precision.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Instrument | Agilent 1200 Series or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Expected Retention Time | ~ 4.5 min |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Gas Chromatography (GC) is a valuable technique for assessing the purity of this compound, particularly for identifying volatile impurities that may not be detected by HPLC. Due to the polarity and potential for thermal degradation of the aldehyde functional group, direct analysis can be challenging. Therefore, derivatization is often employed to enhance volatility and thermal stability.

A common derivatization agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable, volatile oxime derivative. This derivative is then readily analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification of impurities. The use of a nonpolar or mid-polarity capillary column, such as a 5% phenyl-polysiloxane, provides excellent separation of volatile components. The temperature program is optimized to ensure the elution of all relevant compounds without degradation.

Table 2: Representative GC-MS Parameters for Volatile Impurity Profiling (after PFBHA Derivatization)

| Parameter | Condition |

| Instrument | Agilent 7890B GC with 5977B MS Detector |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions that synthesize or modify this compound. It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product.

The separation is performed on a plate coated with a stationary phase, typically silica (B1680970) gel. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5.

Visualization of the separated spots on the TLC plate is achieved using various techniques. Due to the conjugated thiazole system, the compound is often visible under UV light (254 nm) as a dark spot on a fluorescent background. For more sensitive detection or for compounds that are not UV-active, chemical staining agents can be used. A stain such as p-anisaldehyde or 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with the aldehyde group to produce a colored spot, confirming its presence. epfl.chlibretexts.orgsilicycle.comchemistryhall.com

Table 3: Typical TLC Conditions for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (70:30, v/v) |

| Development | In a closed chamber until the solvent front is ~1 cm from the top |

| Visualization | 1. UV light (254 nm) 2. Staining with p-anisaldehyde solution followed by gentle heating |

| Expected Rf Value | ~ 0.4 |

Computational and Theoretical Investigations of 4 Trifluoromethyl Thiazole 5 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular properties of 4-(Trifluoromethyl)thiazole-5-carbaldehyde. These calculations, based on the principles of quantum mechanics, offer a detailed description of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for optimizing the geometry of molecules, determining their most stable conformation. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. These calculations are often performed using various functionals, such as B3LYP, with different basis sets to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

| Parameter | Optimized Value |

| C=O Bond Length | 1.21 Å |

| C-S Bond Length | 1.75 Å |

| C-N Bond Length | 1.38 Å |

| Trifluoromethyl C-F Bond Length | 1.34 Å |

| Aldehyde C-H Bond Length | 1.10 Å |

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific computational studies on this compound are not widely available.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate electronic structure information for molecules like this compound. mdpi.com While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for cases where high accuracy is paramount. mdpi.com

Molecular Orbital Analysis

Molecular orbital analysis provides a framework for understanding the chemical reactivity and bonding characteristics of a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. semanticscholar.org A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be located on the thiazole (B1198619) ring, while the LUMO may be centered on the electron-withdrawing carbaldehyde and trifluoromethyl groups. This distribution influences the molecule's susceptibility to nucleophilic and electrophilic attack. researchgate.net

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: The data in this table is illustrative and based on typical values for similar thiazole derivatives.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. semanticscholar.orgresearchgate.nettaylorfrancis.com For this compound, NBO analysis can reveal the delocalization of electron density between the thiazole ring and its substituents. mdpi.com This information is crucial for understanding the stability of the molecule and its potential for forming intermolecular interactions, such as hydrogen bonds. researchgate.netmdpi.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C=C) | 25.5 |

| LP(1) S | σ(C-N) | 5.2 |

| π(C=C) | π*(C=O) | 15.8 |

Note: The data in this table is illustrative and based on typical NBO analysis results for similar heterocyclic compounds.

Spectroscopic Property Prediction

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.goveurjchem.com Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions and UV-Vis spectra. researchgate.net These theoretical spectra can aid in the identification and characterization of the compound. nih.gov

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, serving as a valuable aid in structure elucidation and verification. For this compound, theoretical NMR chemical shifts (δ) and spin-spin coupling constants (J) can be calculated using quantum mechanical methods. The typical approach involves geometry optimization of the molecule using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netufv.br

Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors. ufv.br The isotropic shielding values are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts for the distinct nuclei in this compound are influenced by the electronic environment. The aldehyde proton (-CHO) is expected to have a significant downfield shift due to the electron-withdrawing nature of the carbonyl group. The thiazole ring proton (H-2) will also be influenced by the electronegative nitrogen and sulfur atoms. The ¹³C NMR shifts are similarly predicted, with the carbonyl carbon and the carbon of the trifluoromethyl group showing characteristic resonances. The fluorine atoms of the -CF₃ group would produce a distinct signal in ¹⁹F NMR, often appearing as a singlet in the absence of other fluorine nuclei.

Hypothetical calculated NMR data are presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aldehyde (-CHO) | 9.98 |

| ¹H | Thiazole (C2-H) | 8.95 |

| ¹³C | Aldehyde (C=O) | 185.2 |

| ¹³C | Thiazole C5 | 145.8 |

| ¹³C | Thiazole C4 | 150.1 (q, JC-F ≈ 35 Hz) |

| ¹³C | Thiazole C2 | 160.5 |

| ¹³C | -CF₃ | 120.7 (q, JC-F ≈ 270 Hz) |

Note: Data are hypothetical and for illustrative purposes. Coupling constants (J) for carbons attached to the -CF₃ group are shown as quartets (q) due to spin-spin coupling with fluorine.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Theoretical simulations of vibrational and electronic spectra are crucial for interpreting experimental data and understanding molecular properties. These simulations are typically performed on the optimized molecular geometry obtained from DFT calculations. mdpi.com

Vibrational Spectra (IR and Raman): Harmonic vibrational frequencies are calculated to predict the positions of absorption bands in the Infrared (IR) and Raman spectra. The analysis of these vibrational modes allows for the assignment of specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups. mdpi.com For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, C-F stretches of the trifluoromethyl group, and various stretching and bending modes of the thiazole ring.

Interactive Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Carbonyl Stretch (ν C=O) | Aldehyde (-CHO) | 1710 - 1690 |

| C-H Stretch (ν C-H) | Aldehyde (-CHO) | 2850 - 2820 |

| C-F Symmetric Stretch (ν C-F) | Trifluoromethyl (-CF₃) | 1180 - 1140 |

| C-F Asymmetric Stretch (ν C-F) | Trifluoromethyl (-CF₃) | 1350 - 1300 |

| Thiazole Ring Stretch (ν C=N) | Thiazole Ring | 1550 - 1500 |

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this molecule, key transitions would likely involve π → π* transitions within the thiazole ring and n → π* transitions associated with the carbonyl group.

Reaction Mechanism Studies

Computational chemistry is instrumental in exploring the potential energy surfaces of chemical reactions, offering insights into reaction feasibility and pathways. Studies on this compound could focus on its synthesis, such as via the Hantzsch thiazole synthesis, or its subsequent reactions. researchgate.netnih.gov

Transition State Localization and Reaction Pathway Elucidation

To understand a reaction mechanism, computational methods are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are employed to find this first-order saddle point on the potential energy surface.

Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To connect the reactants, transition state, and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path downhill from the TS, confirming that it correctly links the intended reactants and products.

Kinetic and Thermodynamic Parameters from Computational Models

From the energies of the optimized structures of reactants, transition states, and products, key kinetic and thermodynamic parameters can be derived.

Activation Energy (Ea): Calculated as the energy difference between the transition state and the reactants, this parameter is crucial for predicting the reaction rate.

Reaction Enthalpy (ΔH): The difference in the enthalpy of the products and reactants determines whether a reaction is exothermic or endothermic.

Gibbs Free Energy of Reaction (ΔG): This value, which includes entropic contributions, indicates the spontaneity of a reaction under constant temperature and pressure.

These parameters allow for a quantitative assessment of a proposed reaction mechanism.

Interactive Table 3: Hypothetical Thermodynamic Data for a Reaction Step

| Parameter | Value (kJ/mol) | Description |

| Activation Energy (Ea) | +85 | Energy barrier for the reaction to proceed. |

| Enthalpy of Reaction (ΔH) | -45 | The reaction is exothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -30 | The reaction is spontaneous under standard conditions. |

Note: Data are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and the influence of the environment. nih.govnih.gov An MD simulation for this compound would involve placing the molecule in a simulation box, often filled with explicit solvent molecules (e.g., water, ethanol), and solving Newton's equations of motion for the system.

These simulations can reveal the preferred conformations of the molecule, particularly the orientation of the aldehyde group relative to the thiazole ring. Analysis of the simulation trajectory can yield information on dihedral angle distributions and intramolecular hydrogen bonding possibilities.

Furthermore, MD simulations are invaluable for studying solvent effects. By analyzing the radial distribution functions between solvent molecules and specific atoms on the solute, one can characterize the solvation shell. This helps in understanding how the solvent interacts with and stabilizes the molecule, which can influence its reactivity and spectroscopic properties. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be monitored to assess the stability of the molecule's conformation throughout the simulation. nih.gov

Advanced Synthetic Applications and Derivatives of 4 Trifluoromethyl Thiazole 5 Carbaldehyde

Role as a Versatile Synthetic Intermediate

4-(Trifluoromethyl)thiazole-5-carbaldehyde is a pivotal heterocyclic compound, valued in synthetic organic chemistry for its unique combination of a reactive aldehyde group, a stable thiazole (B1198619) ring, and an electron-withdrawing trifluoromethyl group. This structure makes it an exceptionally versatile building block for constructing more complex molecules with desirable physicochemical and biological properties.

Building Block for Complex Organic Scaffolds and Heterocyclic Systems

The thiazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.govmdpi.com As such, this compound serves as a foundational component for the assembly of intricate molecular architectures. Its aldehyde functionality is a key reactive site for carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the thiazole core into larger, more complex systems.

Researchers have utilized this and structurally similar thiazole aldehydes as starting points for synthesizing a variety of fused heterocyclic systems and densely functionalized scaffolds. beilstein-journals.orgrsc.org For instance, the aldehyde group can participate in cyclocondensation reactions to form new rings or be converted into other functional groups that facilitate further synthetic transformations. This versatility allows chemists to systematically build and modify molecular structures, making it an important intermediate in the synthesis of novel compounds for various applications. beilstein-journals.org

Precursor for Fluorine-Containing Heterocycles with Diverse Substituents

The incorporation of fluorine or trifluoromethyl (-CF3) groups into heterocyclic compounds is a widely used strategy in drug discovery and agrochemical development. nih.govresearchgate.net The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. vulcanchem.com this compound is an ideal precursor for creating a diverse range of fluorine-containing heterocycles because it already contains the valued trifluoromethylthiazole motif. e-bookshelf.de

Starting from this compound, chemists can introduce a wide array of substituents through reactions at the aldehyde position, leading to new families of fluorinated molecules. The stability of the trifluoromethyl group and the thiazole ring allows for a broad range of chemical manipulations, making it possible to generate libraries of compounds for biological screening. nih.gov The development of such compounds is a major focus in modern medicinal and materials chemistry. e-bookshelf.de

Derivatization Strategies for Functionalized Thiazoles

The aldehyde group at the 5-position of the thiazole ring is the primary site for derivatization, offering numerous pathways to a wide variety of functionalized thiazoles.

Synthesis of Carboxamide and Ester Derivatives

A common and significant derivatization pathway involves the oxidation of the aldehyde to its corresponding carboxylic acid, 4-(Trifluoromethyl)thiazole-5-carboxylic acid. sigmaaldrich.comnih.gov This carboxylic acid intermediate is a crucial precursor for the synthesis of carboxamide and ester derivatives, which are prominent classes of biologically active molecules. researchgate.net

Synthesis of Carboxamides: The carboxylic acid can be coupled with a diverse range of primary or secondary amines to produce thiazole-5-carboxamides. researchgate.netmdpi.com This reaction is typically facilitated by standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride. nih.govmdpi.com This strategy has been employed to synthesize series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which were subsequently evaluated for their biological activities. researchgate.netmdpi.com

Synthesis of Esters: Similarly, ester derivatives can be prepared through the esterification of the 4-(Trifluoromethyl)thiazole-5-carboxylic acid with various alcohols. This process is often catalyzed by acid. The resulting esters can be used as intermediates for further reactions or as final products themselves.

| Derivative Type | Precursor Compound | General Reaction | Key Reagents |

|---|---|---|---|

| Carboxamide | 4-(Trifluoromethyl)thiazole-5-carboxylic acid | Amide Coupling | Amines (R-NH2), Oxalyl chloride, Coupling agents (e.g., EDC-HOBt) |

| Ester | 4-(Trifluoromethyl)thiazole-5-carboxylic acid | Esterification | Alcohols (R-OH), Acid catalyst |

Introduction of Diverse Substituents via Functionalization of the Aldehyde Group

Beyond oxidation, the aldehyde group of this compound can undergo a variety of chemical transformations to introduce diverse functional groups and substituents.

Reduction to Alcohols: The aldehyde can be readily reduced to the corresponding primary alcohol, {4-(trifluoromethyl)-1,3-thiazol-5-yl}methanol, using standard reducing agents like sodium borohydride (B1222165). google.com This alcohol can then be used in further synthetic steps, such as conversion to halides for substitution reactions. vulcanchem.com

Condensation Reactions: The aldehyde can react with nitrogen nucleophiles, such as hydrazines, to form hydrazones. semanticscholar.org This reaction is a key step in the synthesis of thiazole-carbohydrazide derivatives, which have been investigated for their biological properties. semanticscholar.org

Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to form alkenes, thereby extending the carbon chain at the 5-position and introducing new functionalities.

Grignard and Organolithium Additions: Reaction with organometallic reagents like Grignard reagents allows for the formation of secondary alcohols, providing another route to introduce a wide range of carbon-based substituents.

These functionalization strategies highlight the compound's role as a versatile hub for creating a broad spectrum of substituted thiazole derivatives.

Development of Agrochemical and Pharmaceutical Precursors

Derivatives of this compound have shown significant promise as precursors for compounds with potential applications in both agriculture and medicine. The trifluoromethylthiazole scaffold is a key component in several active compounds.

In the agrochemical sector, the closely related compound 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid is a key intermediate in the synthesis of the fungicide Thifluzamide. google.com Studies on other derivatives have revealed potent fungicidal and insecticidal activities. For example, certain 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives have shown high efficacy against tomato late blight and potato leafhopper. researchgate.netisc.ac

| Compound Class | Reported Biological Activity | Application Area |

|---|---|---|

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamides | Fungicidal, Insecticidal researchgate.netisc.ac | Agrochemical |

| 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamides | Anticancer researchgate.netmdpi.com | Pharmaceutical |

| Thiazole-carbohydrazides | Antifungal semanticscholar.org | Pharmaceutical/Agrochemical |

The consistent discovery of biological activity in derivatives originating from the 4-(trifluoromethyl)thiazole core underscores the importance of this compound as a high-value starting material for the synthesis of future agrochemical and pharmaceutical agents.

Applications in Fungicide Synthesis (e.g., Thifluzamide Intermediates)

The chemical scaffold of this compound is a crucial component in the synthesis of advanced fungicides, most notably as a precursor to intermediates of Thifluzamide. nih.govguidechem.comgoogle.comsriramchem.comfluoromart.com Thifluzamide, a potent thiazole amide fungicide, is recognized for its systemic properties and efficacy against a broad spectrum of fungal pathogens, particularly those from the Rhizoctonia, Puccinia, and Fusarium genera. guidechem.com The synthesis of Thifluzamide relies on the core structure of a substituted thiazole ring, for which derivatives of this compound are pivotal starting materials or key intermediates.

The manufacturing process of Thifluzamide typically involves the coupling of two primary intermediates: a substituted aniline and a thiazole carboxylic acid derivative. Specifically, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a key building block in this synthesis. sriramchem.comfluoromart.com This carboxylic acid can be synthesized through a series of reactions where a compound structurally related to this compound plays a significant role. The carbaldehyde functional group (-CHO) of this compound can be readily oxidized to a carboxylic acid (-COOH), thus forming the necessary thiazole intermediate for Thifluzamide synthesis.

The general synthetic pathway to Thifluzamide highlights the importance of the trifluoromethyl-substituted thiazole moiety. The process often commences with the cyclization of reactants to form the thiazole ring, followed by hydrolysis and subsequent conversion to an acyl chloride. This acyl chloride is then reacted with a substituted aniline to yield the final Thifluzamide molecule. The presence of the trifluoromethyl group on the thiazole ring is critical for the biological activity of the resulting fungicide.

Table 1: Key Intermediates in the Synthesis of Thifluzamide

| Intermediate Compound | Role in Synthesis |

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | A primary building block that forms the thiazole component of Thifluzamide. sriramchem.comfluoromart.com |

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | An activated form of the carboxylic acid, facilitating the amide bond formation with the aniline component. guidechem.comgoogle.com |

| 2,6-Dibromo-4-trifluoromethoxy aniline | The aniline component that is coupled with the thiazole derivative to form the final fungicide. guidechem.comgoogle.com |

Design of Potential Enzyme Inhibitors and Receptor Modulators

The thiazole nucleus, particularly when functionalized with a trifluoromethyl group, is a highly valued scaffold in medicinal chemistry for the design of potential enzyme inhibitors and receptor modulators. researchgate.netmdpi.comnih.gov While direct studies on this compound in this context are not extensively documented, the broader class of trifluoromethyl-substituted thiazole derivatives has demonstrated significant potential in modulating the activity of various biological targets. researchgate.netmdpi.comnih.gov

The incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its pharmacological properties. nih.gov The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance the binding affinity of a molecule to its target protein. nih.gov These characteristics make trifluoromethyl-containing compounds, such as derivatives of this compound, attractive candidates for drug discovery programs.

The aldehyde functionality of this compound serves as a versatile synthetic handle for the introduction of diverse chemical moieties, allowing for the generation of large libraries of compounds for screening against various biological targets. For instance, the aldehyde can be readily converted into amines, alcohols, or other functional groups, which can then be further elaborated to create complex molecules with the potential to interact with specific enzymes or receptors.

Research on related thiazole derivatives has shown their utility as inhibitors of enzymes such as kinases, proteases, and oxidoreductases. Moreover, thiazole-containing compounds have been investigated as modulators of various receptors, including G-protein coupled receptors (GPCRs) and ion channels. The rigid, aromatic nature of the thiazole ring provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for achieving high-affinity and selective binding to a biological target.

Table 2: Potential Therapeutic Applications of Thiazole Derivatives

| Therapeutic Target Class | Examples of Thiazole Derivative Activity |

| Enzyme Inhibitors | Inhibition of kinases, proteases, and other enzymes involved in disease pathways. researchgate.netmdpi.com |

| Receptor Modulators | Agonist or antagonist activity at various receptors, including GPCRs and ion channels. researchgate.net |

| Anticancer Agents | Cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net |

| Antimicrobial Agents | Antibacterial and antifungal properties against a range of pathogens. nih.govmdpi.com |

Material Science Applications

Exploration in the Creation of Novel Materials (generalized from related thiazoles)

The unique electronic and structural properties of the thiazole ring make it a promising building block for the creation of novel materials with applications in material science. While specific research on this compound in this area is emerging, the broader family of thiazole and benzothiazole derivatives has been explored for their potential use in organic electronics and advanced polymers.

Thiazole-containing compounds, particularly those with extended π-conjugated systems, can exhibit interesting photophysical and electronic properties, such as fluorescence and semiconductivity. These properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the trifluoromethyl group in this compound can further modulate the electronic properties of the thiazole ring, potentially leading to materials with tailored energy levels and charge-transport characteristics.

The aldehyde functionality of this compound provides a reactive site for polymerization or for grafting the molecule onto other material surfaces. For example, it can undergo condensation reactions to form Schiff bases, which can then be polymerized to create novel conjugated polymers. These polymers could have applications in areas such as sensors, electrochromic devices, and nonlinear optics.